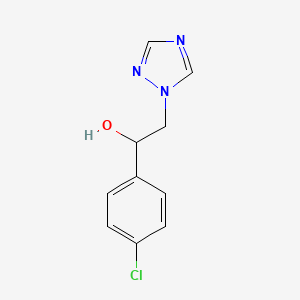
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a pyridine ring. The exact spatial arrangement of these rings and their substituents would require more detailed information, such as a crystal structure determination .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM . These findings suggest its potential as a candidate for further investigation in cancer therapy.
Aromatase Inhibition
Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis, making it an attractive target for breast cancer treatment. Understanding the binding modes of this compound can guide the development of more effective inhibitors .
Anticonvulsant Effects
1,2,4-Triazole derivatives, including this compound, have been linked to anticonvulsant properties. While specific studies on this compound are limited, its structural features align with other known anticonvulsant agents. Further exploration is warranted to validate its potential in treating epilepsy and related disorders .
Anti-Inflammatory Activity
Although direct evidence for this compound’s anti-inflammatory effects is scarce, its 1,2,4-triazole scaffold suggests possible interactions with inflammatory pathways. Researchers could investigate its impact on inflammation-related targets to uncover therapeutic applications .
Antifungal Potential
1,2,4-Triazole derivatives have demonstrated antifungal activity. While not specifically studied for this compound, its structural similarity to other antifungal agents warrants investigation. Researchers could explore its efficacy against fungal pathogens .
Antibacterial Properties
Similar to antifungal effects, 1,2,4-triazoles have shown antibacterial potential. Although data on this compound are lacking, its chemical structure suggests it may exhibit antibacterial activity. Further studies could assess its effectiveness against bacterial strains .
Other Pharmacological Actions
While the above fields are well-documented, this compound’s broader pharmacological effects remain an area of interest. Researchers could explore its impact on other biological processes, such as enzyme inhibition, receptor modulation, or metabolic pathways .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its biological activity, mechanism of action, and potential applications. For example, it could be evaluated against a wider range of cancer cell lines, or its interaction with potential biological targets could be studied in more detail . Additionally, the synthesis process could be optimized, or new derivatives could be synthesized and evaluated .
Eigenschaften
IUPAC Name |
pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-1-3-17-4-2-13)23-7-5-22(6-8-23)14-9-15(20-11-19-14)24-12-18-10-21-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBVJFZUNQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)


![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2915276.png)
![6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2915277.png)
![2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915278.png)